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Compound of Interest

3-methyl-1-(4-nitrophenyl)-1H-
Compound Name:
pyrazol-5-amine

Cat. No.: B104050

An In-depth Technical Guide to 3-Methyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine: Properties,
Synthesis, and Potential Applications

Abstract

This technical guide provides a comprehensive analysis of 3-methyl-1-(4-nitrophenyl)-1H-
pyrazol-5-amine, a heterocyclic compound of significant interest to the pharmaceutical and
agrochemical sectors.[1] As a member of the 5-aminopyrazole family, this molecule is built
upon a scaffold known for a wide array of biological activities, including kinase inhibition and
anticancer properties.[2] This document elucidates the compound's core physicochemical and
spectroscopic properties, proposes a detailed synthetic pathway with mechanistic insights, and
explores its potential for derivatization. Furthermore, we discuss its prospective biological
significance by contextualizing its structural features within established drug discovery
paradigms. This guide is intended for researchers, medicinal chemists, and drug development
professionals seeking to understand and leverage the therapeutic potential of this and related
pyrazole derivatives.

Introduction: The Significance of the 5-
Aminopyrazole Scaffold

The pyrazole ring system is a cornerstone of medicinal chemistry, renowned for its metabolic
stability and versatile biological activities, which include anti-inflammatory, antimicrobial,
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analgesic, and antitumor effects.[3][4] Within this class, 5-aminopyrazoles (5APs) have
emerged as particularly valuable pharmacophores.[2] The strategic placement of the amino
group at the C5 position imparts unique electronic properties and provides a crucial vector for
chemical modification, making 5APs highly effective building blocks for targeted therapies.[2]

Notably, the 5AP core is present in several kinase inhibitors, including the recently approved
Bruton's Tyrosine Kinase (BTK) inhibitor, Pirtobrutinib (Jaypirca™), used in the treatment of
mantle cell lymphoma.[2] This precedent underscores the therapeutic relevance of the scaffold.

3-Methyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine (Figure 1) incorporates three key structural
motifs:

e The 5-Aminopyrazole Core: The primary driver of its potential biological activity.

o A C3-Methyl Group: This substituent can influence solubility, metabolic stability, and binding
pocket interactions.

e An N1-4-Nitrophenyl Group: The electron-withdrawing nitro group significantly modulates the
electronic character of the pyrazole ring. It also serves as a key site for hydrogen bonding
and can be chemically reduced to an amine, providing a handle for further derivatization.

This guide will dissect these features to provide a holistic understanding of the compound's
chemical nature and therapeutic potential.

Physicochemical and Spectroscopic Properties

The foundational step in evaluating any compound for research or development is a thorough
characterization of its physical and chemical properties. These data are essential for quality
control, formulation, and interpretation of biological assays.

Core Chemical Identity

The key identifiers and properties of 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine are
summarized in the table below.
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Property Value Source

3-Methyl-1-(4-nitrophenyl)-1H-

IUPAC Name .
pyrazol-5-amine

CAS Number 16459-47-5 [5]

Molecular Formula C10H10N4O2

Molecular Weight 218.21 g/mol

Appearance Solid
Cclcc(N)n(nl)-c2ccc(cc2)--

SMILES (Njn(n1) (cc2)
INVALID-LINK--=0
TVXCGEBTCKIPNH-

INChl Key

UHFFFAOYSA-N

Spectroscopic Elucidation

Structural confirmation relies on a combination of spectroscopic techniques. While specific
experimental data is proprietary or sparse, a predictive analysis based on the known structure
provides a reliable blueprint for characterization.

e H NMR Spectroscopy: The proton NMR spectrum is expected to be highly characteristic.
Key signals would include two doublets in the aromatic region (7.5-8.5 ppm) for the AA'BB'
system of the 1,4-disubstituted phenyl ring, a singlet for the C4-H proton on the pyrazole ring
(around 5.5-6.0 ppm), a singlet for the C3-methyl protons (around 2.2-2.5 ppm), and a broad
singlet for the N-H protons of the primary amine (variable, 4.0-5.5 ppm).

e 13C NMR Spectroscopy: The carbon spectrum should display 10 distinct signals
corresponding to each carbon atom in the asymmetric structure.

« Infrared (IR) Spectroscopy: The IR spectrum provides functional group information. Expected
key absorption bands include:

o 3400-3200 cm~1: N-H stretching vibrations of the primary amine.

o 1620-1580 cm~1: C=N and C=C stretching of the pyrazole and aromatic rings.
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o 1540-1500 cm~* & 1360-1320 cm~1: Asymmetric and symmetric N-O stretching of the nitro
group, respectively.

o Mass Spectrometry (MS): High-resolution mass spectrometry should confirm the molecular
formula with a molecular ion peak [M+H]* at m/z 219.0877, corresponding to Ci1oH11N4O2*.

Synthesis and Characterization Workflow

A reliable and scalable synthetic route is paramount for further investigation. The most logical
approach for constructing the 3-methyl-5-aminopyrazole scaffold involves the
cyclocondensation of a hydrazine with a (3-ketonitrile.

Proposed Synthetic Pathway

The synthesis of 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine can be efficiently achieved
via a one-pot reaction between 4-nitrophenylhydrazine and acetoacetonitrile (3-
oxobutanenitrile).

» Rationale for Reagent Choice:

o 4-Nitrophenylhydrazine: This commercially available reagent provides the N1-substituent
and the N2 atom of the pyrazole ring.

o Acetoacetonitrile: This [3-ketonitrile serves as the three-carbon backbone, providing the
C3, C4, and C5 atoms. The nitrile group is the precursor to the C5-amine.

o Catalyst: An acid catalyst (like acetic acid) or a base catalyst (like piperidine) is typically
used to promote the initial condensation and subsequent cyclization.

The reaction proceeds through an initial condensation to form a hydrazone intermediate, which
then undergoes an intramolecular cyclization via nucleophilic attack of the terminal nitrogen
onto the nitrile carbon, followed by tautomerization to yield the final aromatic aminopyrazole
product.
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Figure 2. Proposed synthesis of the target compound.

Experimental Protocol: Synthesis

Setup: To a round-bottom flask equipped with a reflux condenser, add 4-nitrophenylhydrazine
(1.0 eq) and absolute ethanol (10 mL per mmol of hydrazine).

Reagent Addition: Add acetoacetonitrile (1.1 eq) to the stirred suspension, followed by a
catalytic amount of glacial acetic acid (0.1 eq).

Reaction: Heat the mixture to reflux (approx. 80 °C) and monitor the reaction progress using
Thin Layer Chromatography (TLC) until the starting hydrazine is consumed (typically 4-8
hours).

o Expertise Note: The use of TLC is critical for determining reaction completion. A typical
mobile phase would be a mixture of ethyl acetate and hexane (e.g., 1:1 v/v). The product,
being more polar than the starting materials, will have a lower Rf value.

Workup: After cooling to room temperature, the product often precipitates from the solution. If
not, reduce the solvent volume under reduced pressure.

Isolation: Collect the crude solid by vacuum filtration and wash with cold ethanol to remove
residual starting materials and impurities.

Purification and Characterization Workflow

Purity is essential for both biological testing and regulatory submission. A multi-step process

ensures the removal of byproducts and unreacted reagents.
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Figure 3. Standard workflow for product purification.

« Purification: The most effective method for purifying this type of compound is
recrystallization.
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o Trustworthiness: Recrystallization is a self-validating system. The formation of well-defined
crystals inherently excludes impurities, leading to a high-purity final product. A suitable
solvent system (e.g., ethanol/water or ethyl acetate) should be determined empirically.

» Characterization: The purified solid's identity and purity should be confirmed by:
o Melting Point (MP): A sharp melting point range indicates high purity.

o Spectroscopy: *H NMR, 3C NMR, and MS analysis to confirm the structure matches the

predictions in Section 2.2.

o High-Performance Liquid Chromatography (HPLC): To provide a quantitative measure of
purity (e.g., >98%).

Potential Applications in Drug Discovery

The structural features of 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine make it a
compelling candidate for lead generation in several therapeutic areas.

Kinase Inhibition

As previously mentioned, the 5-aminopyrazole scaffold is a "privileged" structure in kinase
inhibitor design.[2] The C5-amino group and the adjacent N-H of the pyrazole ring can act as a
bidentate hydrogen bond donor, mimicking the hinge-binding motif of ATP in the active site of
many kinases.

The N1-nitrophenyl group can extend into solvent-exposed regions or interact with specific
residues within the binding pocket. Its reduction to an aniline (-NHz) would create a new vector
for modification, allowing for the attachment of larger substituents to enhance potency and
selectivity, a common strategy in medicinal chemistry.
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Figure 4. Conceptual mechanism of kinase inhibition.

Agrochemicals and Material Science

Beyond pharmaceuticals, pyrazole derivatives are widely used as herbicides and fungicides.[4]
The specific substitution pattern of this compound could be explored for applications in crop
protection. Additionally, the presence of the nitro group, a known chromophore, suggests
potential applications in the development of dyes or functional materials.

Conclusion and Future Outlook

3-Methyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine is a strategically designed molecule that
stands at the intersection of established chemical synthesis and high-potential therapeutic
application. Its foundation on the proven 5-aminopyrazole scaffold, combined with versatile
substitution, makes it an attractive starting point for discovery programs.

Future research should focus on:

» Broad Biological Screening: Evaluating the compound against a diverse panel of kinases
and cancer cell lines to identify primary targets.

e Structure-Activity Relationship (SAR) Studies: Synthesizing analogues by modifying the C3-
methyl group and, most importantly, by reducing the nitro group and elaborating at that
position.
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e Optimization of Physicochemical Properties: Fine-tuning the structure to improve solubility,
permeability, and metabolic stability for in vivo applications.

This technical guide provides the foundational chemical knowledge required to unlock the
potential of this promising heterocyclic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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